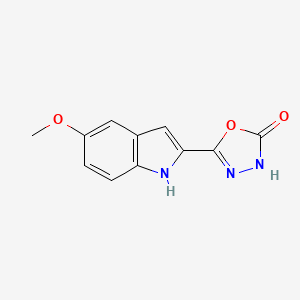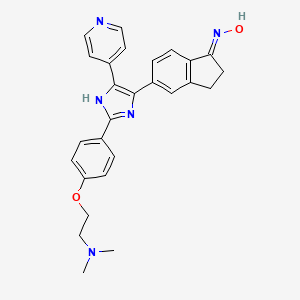![molecular formula C17H20N4OS B1417482 (1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone CAS No. 879617-01-3](/img/structure/B1417482.png)
(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone
Übersicht
Beschreibung
The compound “(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone” is a chemical compound with the molecular formula C16H18N4OS . It has a molecular weight of 314.4 g/mol .
Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . While more than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .
Physical And Chemical Properties Analysis
The compound “(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone” has a molecular weight of 314.4 g/mol . It has a XLogP3-AA value of 3.3, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analogues
The synthesis and exploration of structural analogues of (1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone have been detailed in research focusing on the peculiarities of oxidation reactions of substituted quinolines. These studies highlight the production of compounds that are structural analogues of the natural antibiotic Helquinoline, elucidating the reaction pathways and steric effects involved in their synthesis. The structural integrity and reaction specificity are confirmed through spectroscopy and mass spectrometry, revealing insights into the stability and selective oxidation processes of these compounds (Medvedeva, Plaksina, & Shikhaliev, 2015).
Chemical Synthesis Techniques
Innovative synthesis techniques for producing pyrroloquinolines have been developed, including the Stolle reaction modifications that prevent side reactions and improve yield efficiency. These methods enable the synthesis of pyrroloquinolines with various functional groups, contributing significantly to heterocyclic chemistry and expanding the toolkit for creating novel compounds with potential applications in material science and pharmacology (Lescheva, Medvedeva, & Shikhaliev, 2014).
Inhibitory Properties Against Protein Kinases
Research into the inhibitory effects of hybrid compounds based on pyrroloquinolines against protein kinases has unveiled promising bioactive properties. Specifically, compounds exhibiting significant inhibitory activity against protein kinase JAK3 suggest potential therapeutic applications in diseases mediated by kinase dysregulation. This area of study is crucial for developing new drugs targeting cancer and inflammatory diseases (Novichikhina et al., 2020).
Anticoagulant Activity
The synthesis of novel derivatives of pyrroloquinolines and their evaluation for anticoagulant activity have demonstrated their potential in inhibiting blood coagulation factors. Such research is fundamental in the quest for new anticoagulant drugs, with implications for treating thrombotic disorders. The synthesized compounds provide a basis for further exploration of their therapeutic efficacy and mechanism of action (Novichikhina et al., 2020).
Antibacterial Activities
Studies on the antibacterial activities of pyrroloquinoline derivatives highlight their potency against gram-positive bacteria, showcasing the role of structural modification in enhancing antibacterial efficacy. This research contributes to the development of new antibiotics, addressing the growing concern over antibiotic resistance (Tsuji, Tsubouchi, & Ishikawa, 1995).
Eigenschaften
IUPAC Name |
(6-ethyl-2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)iminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-5-10-6-11-9(2)8-17(3,4)21-14(11)12(7-10)13(15(21)22)19-20-16(18)23/h6-8,22H,5H2,1-4H3,(H2,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFRRYLZPRJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=S)N)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1417401.png)
![Pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B1417404.png)



![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B1417410.png)
![ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417411.png)


![5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417415.png)
![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)

![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)